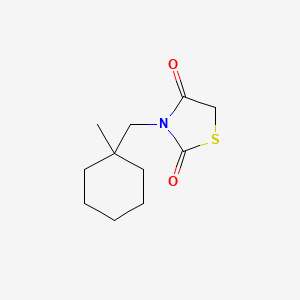
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione typically involves the reaction of 1-methylcyclohexylmethylamine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a catalyst such as β-cyclodextrin-SO3H in water, which provides a greener reaction pathway with high yield and easy isolation . Another approach involves the use of click-type reactions at physiological pH, which do not require any catalyst and offer stable products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as nano-catalysis and green chemistry are often employed to improve selectivity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
Types of Reactions
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the development of new drug candidates and as a probe in various biological assays.
Mechanism of Action
The mechanism of action of 3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is mediated through the activation of PPAR-γ receptors, which promote the expression of genes involved in glucose metabolism . Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinedione: A well-known hypoglycemic agent used in the treatment of diabetes.
Thiazolidine-2,5-dione: Another thiazolidine derivative with similar biological activities.
1,3,4-Oxadiazole derivatives: Compounds that share similar structural features and biological activities.
Uniqueness
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for drug development and organic synthesis .
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
3-[(1-methylcyclohexyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H17NO2S/c1-11(5-3-2-4-6-11)8-12-9(13)7-15-10(12)14/h2-8H2,1H3 |
InChI Key |
SOJABWISUANRQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)CN2C(=O)CSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
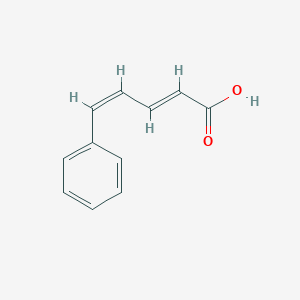
![2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane](/img/structure/B12942833.png)
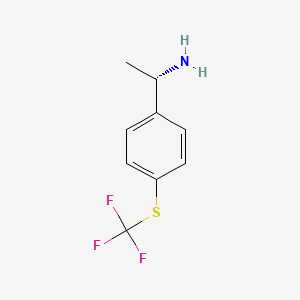
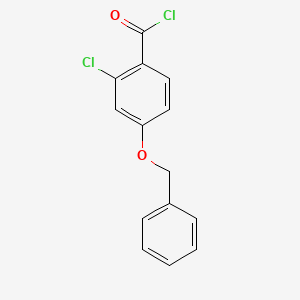

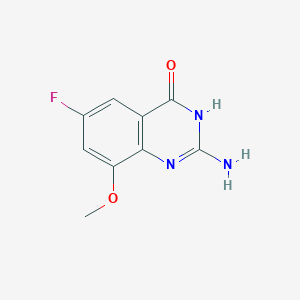
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B12942851.png)
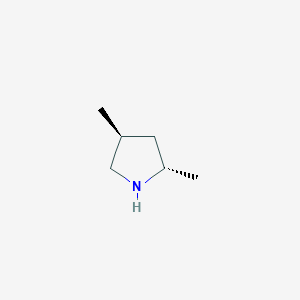
![2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine](/img/structure/B12942855.png)

![N,N-bis[(1S)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12942874.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)

